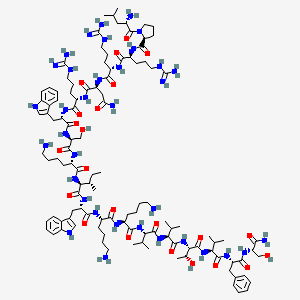
Lynronne-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lynronne-1 is a promising antimicrobial peptide identified in the rumen microbiome. It exhibits broad-spectrum activity against various pathogens, including methicillin-resistant Staphylococcus aureus and Acinetobacter baumannii .
Métodos De Preparación
Lynronne-1 was identified using a metagenomics and computational approach to investigate the bovine rumen microbiome for novel antimicrobial peptides . The peptide consists of 19 amino acids and is cationic in nature . The synthetic route involves solid-phase peptide synthesis, a method commonly used for the production of peptides. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The reaction conditions typically involve the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .
Análisis De Reacciones Químicas
Lynronne-1 undergoes various chemical reactions, primarily involving interactions with bacterial membrane lipids . The peptide exhibits membrane-lysis activities, which are influenced by the size of its hydrophobic helical face . Common reagents used in these reactions include anionic lipids, which facilitate the selective partitioning and lysis of bacterial membranes . The major products formed from these reactions are lysed bacterial cells, leading to the leakage of cytoplasmic contents and subsequent bacterial cell death .
Aplicaciones Científicas De Investigación
Lynronne-1 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a model for the design of new antimicrobial peptides with improved activity . In biology, it is used to study the interactions between antimicrobial peptides and bacterial membranes . In medicine, this compound shows potential as a therapeutic agent against multi-drug resistant bacteria, offering an alternative to traditional antibiotics . In industry, it can be used in the development of new antimicrobial coatings and materials .
Mecanismo De Acción
The mechanism of action of Lynronne-1 involves its affinity for bacterial membrane lipids, leading to membrane permeabilization . The peptide forms an amphipathic helix that selectively partitions into bacterial membranes containing anionic lipids . This interaction results in the disruption of membrane integrity, causing cytoplasmic leakage and bacterial cell death . The molecular targets of this compound include the lipid components of bacterial membranes, and the pathways involved are primarily related to membrane integrity and permeability .
Comparación Con Compuestos Similares
Lynronne-1 is unique compared to other antimicrobial peptides due to its specific structure and broad-spectrum activity . Similar compounds include Lynronne-2 and Lynronne-3, which were also identified from the rumen microbiome and exhibit similar antimicrobial properties . this compound has shown greater selectivity for bacterial cells and lower cytotoxicity against mammalian cells . This makes it a more promising candidate for therapeutic applications .
Propiedades
Fórmula molecular |
C113H183N35O23 |
|---|---|
Peso molecular |
2399.9 g/mol |
Nombre IUPAC |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]butanediamide |
InChI |
InChI=1S/C113H183N35O23/c1-12-63(10)90(108(169)140-81(53-67-56-130-72-35-19-17-33-69(67)72)100(161)133-73(36-20-23-43-114)93(154)131-74(37-21-24-44-115)97(158)143-88(61(6)7)106(167)144-89(62(8)9)107(168)147-91(64(11)151)109(170)145-87(60(4)5)105(166)139-79(51-65-30-14-13-15-31-65)99(160)141-83(57-149)92(119)153)146-98(159)75(38-22-25-45-116)135-103(164)84(58-150)142-101(162)80(52-66-55-129-71-34-18-16-32-68(66)71)137-95(156)77(40-27-47-127-112(122)123)134-102(163)82(54-86(118)152)138-96(157)76(39-26-46-126-111(120)121)132-94(155)78(41-28-48-128-113(124)125)136-104(165)85-42-29-49-148(85)110(171)70(117)50-59(2)3/h13-19,30-35,55-56,59-64,70,73-85,87-91,129-130,149-151H,12,20-29,36-54,57-58,114-117H2,1-11H3,(H2,118,152)(H2,119,153)(H,131,154)(H,132,155)(H,133,161)(H,134,163)(H,135,164)(H,136,165)(H,137,156)(H,138,157)(H,139,166)(H,140,169)(H,141,160)(H,142,162)(H,143,158)(H,144,167)(H,145,170)(H,146,159)(H,147,168)(H4,120,121,126)(H4,122,123,127)(H4,124,125,128)/t63-,64+,70-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,87-,88-,89-,90-,91-/m0/s1 |
Clave InChI |
NCVSPQJHDXEKBD-RMHLZLJZSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CO)C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CC(C)C)N |
SMILES canónico |
CCC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C6CCCN6C(=O)C(CC(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















